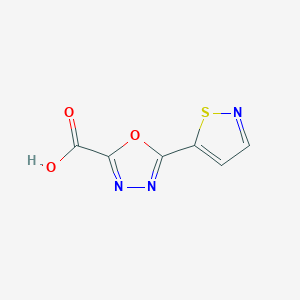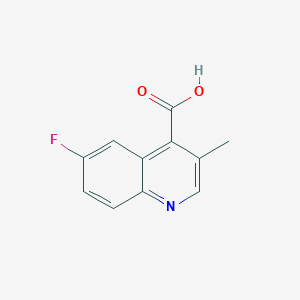
6-Fluoro-3-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-3-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction proceeds through condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then further reacted with various substituted amines .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation, which significantly reduces reaction times and increases yields. For example, microwave-assisted synthesis can achieve reaction times of 110–210 seconds with yields ranging from 91% to 96% .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-3-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Fluoro-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . In cancer cells, it may induce apoptosis through the inhibition of topoisomerase IIα .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
- 8-Fluoro-4-hydroxy-2-methylquinoline
Uniqueness
6-Fluoro-3-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a carboxylic acid group enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
Molekularformel |
C11H8FNO2 |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
6-fluoro-3-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
YAUJGRIHGAUYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C=CC(=CC2=C1C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


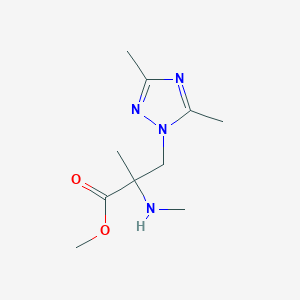

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)
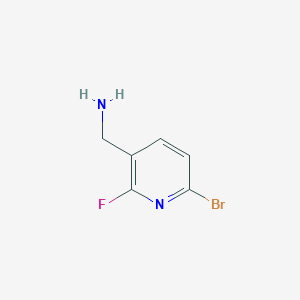
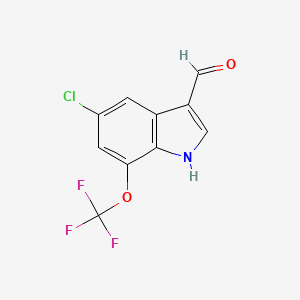
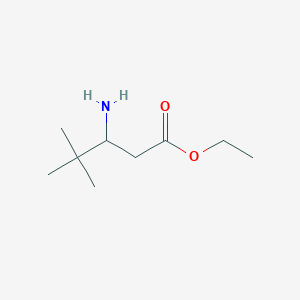
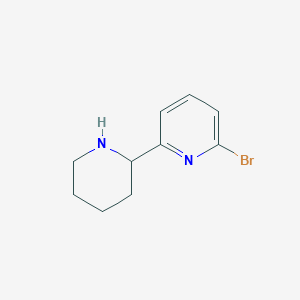
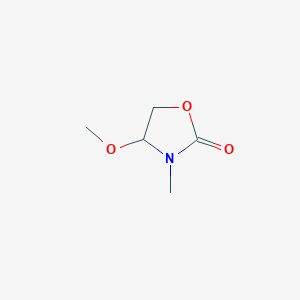
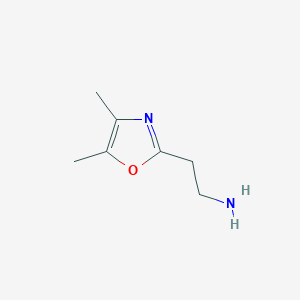
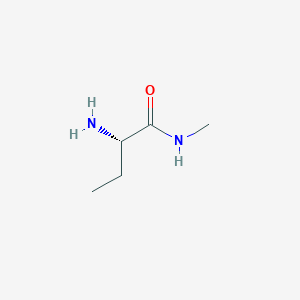

![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

